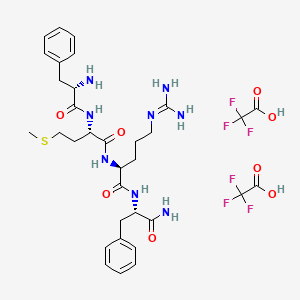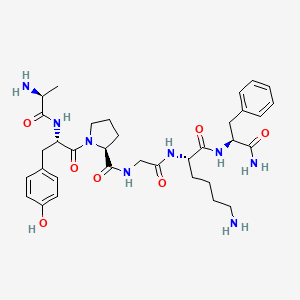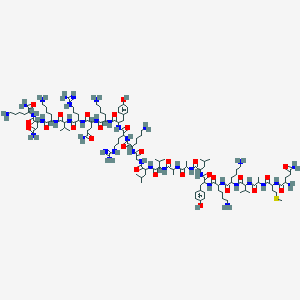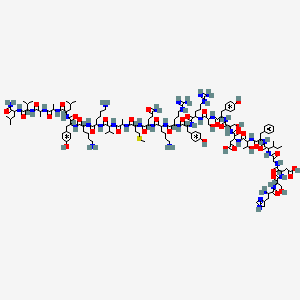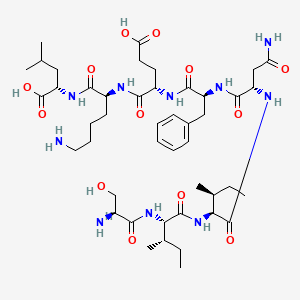
132326-73-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with CAS number “132326-73-9” is known as “Influenza A NP (366-374) Strain A/PR/8/35” or "ALA-SER-ASN-GLU-ASN-MET-GLU-THR-MET" . It is an H2-Db-restricted epitope from the nucleoprotein of Influenza A/PR/8/35 .
Molecular Structure Analysis
The molecular formula of the compound is C38H63N11O18S2 . The IUPAC name is (4S)-4-[[ (2S)-2-[[ (2S)-4-amino-2-[[ (2S)-2-[[ (2S)-4-amino-2-[[ (2S)-2-[[ (2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[ (2S,3R)-1-[[ (1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid .Physical And Chemical Properties Analysis
The molecular weight of the compound is 1026.10 . It appears as a white or off-white lyophilized powder . It is soluble in water .Applications De Recherche Scientifique
1. Software Frameworks and Productivity in Scientific Research
Scientific research applications benefit significantly from modern software frameworks, which enhance programming productivity. Traditional languages like C and Fortran, used by scientists, are being replaced by toolkits and software frameworks that aid in developing and grid-enabling applications more efficiently. This evolution is crucial for improving the development and maintenance of scientific software (Appelbe et al., 2007).
2. Enabling Technologies for Data-Intensive Scientific Analysis
In data-intensive science, various technologies like workflow, service, and portal are employed to meet essential requirements such as interoperability, integration, and efficient data handling. These technologies are necessary to support the complex processes of scientific research, illustrating that no single technology can fulfill all requirements, thereby highlighting the need for hybrid technology solutions (Yao et al., 2014).
3. Data Sharing Practices in Scientific Research
Data sharing is a critical aspect of modern scientific research. It allows for the verification of results and fosters further research. However, challenges like insufficient time, funding, and the need for formal citation and reprint sharing impact data sharing practices. These barriers are rooted in the research process and cultural practices of researchers themselves (Tenopir et al., 2011).
4. Software Licensing in Scientific Research
Software is pivotal in scientific computing, and licensing plays a crucial role in its distribution and dissemination. Scientists, as software developers, must navigate the complex legal landscape of software licensing, which is vital for ensuring reproducibility and peer-review in scientific research (Morin et al., 2012).
5. Hackathons for Accelerating Scientific Discoveries
Hackathons are emerging as a means to enhance collaborative science. They provide a platform for peer review before publication, enabling cross-validation of study designs and datasets. This approach enhances the reproducibility of scientific analyses and fosters more agile collaborations in scientific research (Ghouila et al., 2018).
6. Open-Source Hardware in Scientific Research
Open-source hardware like Arduino offers low-cost alternatives for scientific instrumentation. It facilitates automated data collection in various research fields, such as agriculture and natural resources, thus enhancing data frequency and reducing labor requirements (Fisher & Gould, 2012).
Propriétés
Numéro CAS |
132326-73-9 |
|---|---|
Nom du produit |
132326-73-9 |
Formule moléculaire |
C₃₈H₆₃N₁₁O₁₈S₂ |
Poids moléculaire |
1026.10 |
Séquence |
One Letter Code: ASNENMETM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



